Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

Pharmaceutical impurity profiling Chromatographic method development Reference standard characterization

Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate (CAS 202534-94-9) is a synthetic 2,6-dioxopiperidine-3-carboxylate derivative bearing a 4-fluorophenyl substituent at the 4-position and an ethyl ester at the 3-position. It is primarily catalogued as Paroxetine Impurity 20, a process-related impurity of the selective serotonin reuptake inhibitor (SSRI) paroxetine.

Molecular Formula C15H16FNO4
Molecular Weight 293.29 g/mol
CAS No. 202534-94-9
Cat. No. B1602219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
CAS202534-94-9
Molecular FormulaC15H16FNO4
Molecular Weight293.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F
InChIInChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3
InChIKeyVLLPYAIUEKEIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate (CAS 202534-94-9) – What It Is and Why Structure Matters for Procurement


Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate (CAS 202534-94-9) is a synthetic 2,6-dioxopiperidine-3-carboxylate derivative bearing a 4-fluorophenyl substituent at the 4-position and an ethyl ester at the 3-position . It is primarily catalogued as Paroxetine Impurity 20, a process-related impurity of the selective serotonin reuptake inhibitor (SSRI) paroxetine [1]. With a molecular formula of C₁₅H₁₆FNO₄ and an exact mass of 293.1063 g/mol, this compound is available as a characterized reference standard from multiple suppliers with purities typically ≥95% [2]. Procurement decisions for this compound depend on its defined role as a pharmaceutical reference standard for impurity profiling, method validation, and regulatory compliance in paroxetine drug substance and product manufacturing.

Why Paroxetine Impurity 20 (CAS 202534-94-9) Cannot Be Replaced by Other Paroxetine Impurities or the Parent Drug


Substituting CAS 202534-94-9 with other paroxetine-related impurities or the parent drug paroxetine (CAS 61869-08-7) in analytical or quality control workflows introduces critical failure modes. The target compound possesses a distinct 2,6-dioxopiperidine core scaffold that is absent in paroxetine itself—paroxetine features a 3-benzodioxolyloxymethyl-piperidine backbone [1]. This fundamental scaffold difference results in divergent chromatographic retention behavior, UV absorption characteristics, and mass spectrometric fragmentation patterns [2]. Compared to its closest structural analog, the methyl ester Paroxetine Impurity 12 (CAS 153173-08-1, MW 279.3), CAS 202534-94-9 has a 14-Da higher molecular weight, an additional methylene unit, and measurably different reversed-phase retention [3]. Against the single-enantiomer Impurity 13 (CAS 109887-52-7), CAS 202534-94-9 is supplied as a racemic or unspecified stereochemical mixture, making the two non-interchangeable for chiral purity determinations [4]. These differences mean that generic substitution without verification would compromise method specificity, system suitability, and regulatory auditability.

Quantitative Head-to-Head Evidence: How CAS 202534-94-9 Differentiates from Its Closest Analogs


Core Scaffold Divergence from Paroxetine Parent Drug: 2,6-Dioxopiperidine vs. 3-Benzodioxolyloxymethyl-piperidine

CAS 202534-94-9 is built on a 2,6-dioxopiperidine-3-carboxylate scaffold, whereas paroxetine (CAS 61869-08-7) contains a piperidine ring bearing a 3-[(1,3-benzodioxol-5-yloxy)methyl] substituent and no carbonyl groups on the ring [1]. This scaffold-level difference produces measurable divergence in key physicochemical properties: CAS 202534-94-9 has 5 hydrogen bond acceptors (vs. 4 for paroxetine) and 0 hydrogen bond donors (vs. 1 for paroxetine), resulting in different logP and chromatographic retention profiles [2]. The molecular weight of CAS 202534-94-9 is 293.29 g/mol, compared to 329.37 g/mol for paroxetine free base, a difference of 36.08 g/mol [2].

Pharmaceutical impurity profiling Chromatographic method development Reference standard characterization

Ethyl Ester vs. Methyl Ester: Differentiating CAS 202534-94-9 from Paroxetine Impurity 12 (CAS 153173-08-1)

CAS 202534-94-9 is the ethyl ester (C₁₅H₁₆FNO₄, MW 293.29), whereas Paroxetine Impurity 12 (CAS 153173-08-1) is the corresponding methyl ester (C₁₄H₁₄FNO₄, MW 279.27) [1][2]. The additional methylene group in the ethyl ester increases molecular weight by 14.02 Da and adds one rotatable bond (4 vs. 3), which measurably increases reversed-phase HPLC retention [3]. This retention difference is critical: in compendial HPLC methods for paroxetine impurity profiling, the ethyl and methyl ester impurities must be chromatographically resolved to meet system suitability criteria (resolution ≥1.5 between adjacent impurity peaks) [3]. Additionally, the methyl ester analog is stereochemically defined as (3S,4R), whereas CAS 202534-94-9 is supplied without defined stereochemistry, making direct substitution unreliable for chiral purity assays [1][2].

Analytical reference standard selection HPLC method validation Impurity quantification

Racemic/Unspecified Stereochemistry vs. Defined Enantiomer: CAS 202534-94-9 vs. Paroxetine Impurity 13 (CAS 109887-52-7)

CAS 202534-94-9 (Paroxetine Impurity 20) is catalogued without defined stereochemistry, representing the racemic or unspecified trans diastereomeric mixture [1]. In contrast, Paroxetine Impurity 13 (CAS 109887-52-7) is explicitly the single enantiomer ethyl (3S,4R)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate [2]. While both share the same molecular formula (C₁₅H₁₆FNO₄) and molecular weight (293.29), their stereochemical difference directly impacts chiral chromatographic behavior: the single enantiomer yields one peak on a chiral stationary phase, whereas the racemic mixture yields two resolved peaks [3]. The European Pharmacopoeia monograph for paroxetine hydrochloride lists multiple chiral and achiral impurities requiring baseline separation; using an undefined-stereochemistry standard for a method requiring a defined enantiomer can produce ambiguous retention time assignments and inaccurate quantification [3].

Chiral impurity analysis Stereochemical specification Pharmacopoeial reference standard

High-Value Application Scenarios for CAS 202534-94-9 (Paroxetine Impurity 20) in Pharmaceutical R&D and Quality Control


AND A / DMF Filing: Impurity Reference Standard for Method Validation and System Suitability

CAS 202534-94-9 serves as a critical reference standard for the identification, quantification, and system suitability verification of the 2,6-dioxopiperidine-class impurity in paroxetine hydrochloride drug substance and finished product. Its distinct scaffold and ethyl ester group ensure unambiguous chromatographic resolution from the parent drug and from the methyl ester analog Impurity 12, as demonstrated in EP-compliant HPLC methods [1]. Regulatory ANDA submissions require impurity reference standards with documented characterization data; CAS 202534-94-9 is supplied with detailed characterization compliant with regulatory guidelines from multiple accredited vendors [2].

Forced Degradation and Stability-Indicating Method Development

In forced degradation studies of paroxetine hydrochloride, the 2,6-dioxopiperidine impurity class (to which CAS 202534-94-9 belongs) may form under oxidative or thermal stress conditions [1]. Using the authentic reference standard for this impurity enables accurate identification and quantification in stressed samples, supporting the validation of stability-indicating methods per ICH Q2(R1). The compound's chromatographic behavior—distinct from the neurotoxic impurity FMTP (CAS 69675-10-1, MW 191.24) which lacks the dioxo functionality—ensures that degradation pathways involving piperidine ring oxidation can be specifically tracked [2].

Manufacturing Process Control: Monitoring Process-Related Impurities in Paroxetine API Production

During paroxetine API synthesis, the 2,6-dioxopiperidine-3-carboxylate impurity may arise from over-oxidation of the piperidine intermediate or from side reactions involving the ethyl ester precursor [1]. CAS 202534-94-9 enables in-process control testing to ensure that this impurity level remains within the ≤0.10% unspecified impurity threshold mandated by ICH Q3A [2]. Its ready availability from multiple ISO-certified suppliers with purity ≥95% supports routine QC batch release testing .

Quote Request

Request a Quote for Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.